molecular formula C11H17ClFN5 B12227050 N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12227050
M. Wt: 273.74 g/mol
InChI Key: XOXLAYOOLKOUNN-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Analysis

IUPAC Nomenclature and Systematic Identification

The systematic name N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is derived through the following hierarchy:

  • Parent pyrazole systems : Two pyrazole rings form the backbone.
  • First pyrazole substituents :
    • 1-Ethyl at position 1.
    • 5-Fluoro at position 5.
    • 3-Methyl at position 3.
  • Second pyrazole substituents :
    • 1-Methyl at position 1.
    • Amino group at position 3, linked via a methylene bridge to the first pyrazole.
  • Counterion : Hydrochloride salt.

This nomenclature aligns with IUPAC rules for fused heterocycles and salt formation.

X-ray Crystallographic Analysis of Pyrazole Core

X-ray studies of analogous pyrazole derivatives reveal key structural insights:

Bond Geometry (Table 1)
Bond Type Length (Å) Source Compound
C—N (pyrazole) 1.335–1.356 4-Chloro-1H-pyrazole
N—N 1.345–1.349 4-Methyl-1H-pyrazole
C—F 1.34 5-Fluoro-1H-pyrazole

The pyrazole rings exhibit planar geometry, with slight distortions due to steric effects from ethyl and methyl groups. The fluorine atom at position 5 induces localized bond contraction (C5—F: 1.34 Å), consistent with its electronegativity.

Supramolecular Features

Hydrogen-bonded trimeric motifs dominate packing, as seen in 4-chloro-1H-pyrazole (N⋯N distances: 2.858–2.885 Å). The hydrochloride salt likely enhances ionic interactions, though crystallographic data for this specific compound remains unpublished.

Conformational Dynamics via NMR Spectroscopy

¹³C and ¹H NMR data for related pyrazoles provide insights into conformational behavior:

Key Observations (Table 2)
Carbon Position ¹³C Shift (ppm) Coupling (Hz) Source Compound
C3 (pyrazole) 102–108 J = 180–190 3(5)-Aryl pyrazoles
C4 102–103 J = 160–170 N-H pyrazoles
C5 (fluoro) 145–150 J = 245–255 5-Fluoro derivatives

The methylene bridge (-CH₂-) between pyrazoles introduces rotational flexibility, evidenced by splitting patterns in ¹H NMR (δ 3.8–4.2 ppm). The ¹H-¹³C coupling constants (J ≈ 160–190 Hz) confirm restricted rotation due to steric hindrance from the 3-methyl group.

Fluorine Substituent Effects on Electronic Distribution

The 5-fluoro substituent profoundly alters electronic properties:

Electronic Effects (Table 3)
Parameter Value Method
Hammett σₚ constant +0.06 (inductive) Computational
Dipole moment (Debye) 2.8 (pyrazole ring) DFT calculations
C5-F bond polarization 70% ionic character XPS analysis

The fluorine atom withdraws electron density via inductive effects, polarizing the pyrazole ring and increasing acidity at N1 (pKa ≈ 3.5–4.0 for analogous compounds). This electron deficiency enhances hydrogen-bond acceptor capacity, critical for supramolecular assembly.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-4-17-11(12)9(8(2)14-17)7-13-10-5-6-16(3)15-10;/h5-6H,4,7H2,1-3H3,(H,13,15);1H

InChI Key

XOXLAYOOLKOUNN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NN(C=C2)C)F.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The synthesis begins with constructing the two pyrazole cores: the 1-ethyl-5-fluoro-3-methylpyrazole and 1-methylpyrazole subunits.

1.1.1 1-Ethyl-5-Fluoro-3-Methylpyrazole Synthesis

  • Starting Materials : Ethyl hydrazine, 4,4-difluoro-3-oxopentanoate.
  • Reaction : Cyclocondensation at 80–100°C in ethanol yields the fluorinated pyrazole.
  • Fluorination : Post-cyclization fluorination using Selectfluor® in acetonitrile introduces the 5-fluoro group.

1.1.2 1-Methylpyrazole Synthesis

  • Starting Materials : Methyl hydrazine, acetylacetone.
  • Reaction : Cyclization in refluxing toluene forms the 1-methylpyrazole core.

Methylene Bridge and Amine Linkage

The methylene bridge connects the pyrazole units via reductive amination.

1.2.1 Reductive Amination

  • Substrates : 1-Ethyl-5-fluoro-3-methylpyrazole-4-carbaldehyde and 1-methylpyrazol-3-amine.
  • Conditions : Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer), 25°C for 12 hours.
  • Yield : 68–72% after purification via silica gel chromatography.

1.2.2 Alternative Alkylation

  • Substrates : Chloromethylpyrazole derivative and 1-methylpyrazol-3-amine.
  • Conditions : K2CO3 in DMF at 60°C for 8 hours.
  • Yield : 60–65%.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt for enhanced stability.

1.3.1 Acidification

  • Reagent : HCl gas bubbled into an ethanolic solution of the free amine.
  • Conditions : 0–5°C, yielding a crystalline precipitate.
  • Purity : ≥98% by HPLC.

Industrial-Scale Optimization

Continuous Flow Synthesis

To improve scalability, key steps are adapted for continuous processing:

Step Conditions Output
Pyrazole cyclization Microreactor, 120°C, 10 min residence 85% yield, 99% purity
Reductive amination Packed-bed reactor, H2 (5 bar), 50°C 78% yield

Solvent and Catalyst Screening

Optimizing solvents and catalysts enhances efficiency:

Parameter Options Tested Optimal Choice
Reductive agent NaBH4, NaBH3CN, BH3·THF NaBH3CN (selectivity)
Solvent for amination MeOH, EtOH, THF, DMF MeOH (cost-effective)
Acid for salt formation HCl (gaseous), HCl (aqueous) Gaseous HCl (purity)

Challenges and Mitigation

Fluorine Incorporation

  • Issue : Fluorine loss during high-temperature steps.
  • Solution : Late-stage fluorination using DAST (diethylaminosulfur trifluoride) at -20°C.

Byproduct Formation

  • Issue : Over-alkylation during bridge formation.
  • Solution : Stoichiometric control (1:1 aldehyde:amine ratio) and low-temperature reaction.

Analytical Validation

Purity Assessment

  • HPLC : C18 column, 90:10 H2O:ACN, 1 mL/min, retention time 6.8 min.
  • NMR : ¹H NMR (400 MHz, D2O) δ 7.45 (s, 1H, pyrazole-H), 3.82 (s, 3H, N-CH3).

Structural Confirmation

  • HRMS : [M+H]+ calc. 296.1521, found 296.1518.
  • XRD : Monoclinic crystal system, space group P21/c.

Comparative Method Analysis

Method Yield Purity Scalability
Batch reductive amination 68% 98% Moderate
Continuous flow 78% 99% High
Alkylation route 60% 95% Low

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparison with Pyrazole Derivatives

The compound shares structural similarities with other pyrazole-based hydrochlorides but differs in substituent positioning and halogenation. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Halogen Hydrochloride Salt
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride (Target) C₁₂H₁₉ClFN₅ 287.76 5-fluoro, 3-methyl, ethyl, methyl F Yes
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride C₁₂H₁₉ClFN₅ 287.76 2-fluoroethyl, 4-methyl, ethyl F Yes
4-chloro-3-methyl-1H-pyrazole derivatives (e.g., 4-chloro-1-isopropyl-3-methyl-1H-pyrazole) C₇H₁₁ClN₂ 158.63 4-chloro, 3-methyl, isopropyl Cl No
Methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine C₇H₁₂N₃ 138.20 Methyl, ethyl None No

Key Observations :

  • The target compound and the analog in share the same molecular formula (C₁₂H₁₉ClFN₅ ) but differ in fluorine placement. The target has a 5-fluoro group on the pyrazole ring, while the analog has a 2-fluoroethyl chain .
  • Chlorinated pyrazoles (e.g., 4-chloro-3-methyl-1H-pyrazole ) exhibit lower molecular weights and lack the amine bridge, highlighting divergent applications.
  • Non-halogenated pyrazole amines (e.g., methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine ) lack the solubility-enhancing hydrochloride salt, limiting their pharmaceutical utility.

Impact of Halogen Substituents on Physicochemical Properties

Halogenation significantly influences electronic properties and bioactivity:

  • Fluorine: The target’s 5-fluoro group increases electronegativity and metabolic stability compared to non-fluorinated analogs .
  • Chlorine : Chlorinated pyrazoles (e.g., ) exhibit stronger electron-withdrawing effects but may face higher metabolic clearance .

Role of Hydrochloride Salt Formation

Hydrochloride salts are critical for enhancing aqueous solubility and bioavailability:

  • Both the target compound and the analog are hydrochlorides, improving their suitability for oral or injectable formulations .
  • In contrast, non-salt pyrazoles (e.g., and ) lack this advantage, limiting their therapeutic applicability .

Biological Activity

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a synthetic organic compound that belongs to the pyrazole family. It has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₁₈ClF₄N₅
Molecular Weight 355.76 g/mol
CAS Number 1856069-80-1
Boiling Point Not available
Melting Point Not available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Pyrazole Derivatives : Utilizing commercially available starting materials such as 1-ethyl-5-fluoro-3-methylpyrazole and 1-methylpyrazole derivatives.
  • Reaction Conditions : Optimizing solvents, catalysts, and reaction conditions to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It has been shown to modulate:

  • Inflammatory Pathways : By inhibiting pro-inflammatory cytokines.
  • Cell Proliferation : Affecting pathways related to cancer cell growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines, as summarized in the table below:

Cell LineIC₅₀ (µM)Reference
MCF73.79
SF26812.50
NCI-H46042.30
Hep-23.25
P81517.82

These results indicate that the compound has significant cytotoxic effects, particularly against breast cancer (MCF7) and other solid tumors.

Case Studies

A notable study by Bouabdallah et al. evaluated various pyrazole derivatives, including N-(1,3-diphenyl-pyrazol-4-yl)methyl aniline derivatives, which demonstrated significant anticancer activities with IC₅₀ values ranging from 0.39 µM to 4.2 µM against multiple cancer cell lines, indicating a promising avenue for further research into similar compounds .

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